Cas no 1214325-43-5 (Methyl 3-nitro-5-(pyridin-3-yl)benzoate)

Methyl 3-nitro-5-(pyridin-3-yl)benzoate 化学的及び物理的性質
名前と識別子
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- methyl 3-nitro-5-(pyridin-3-yl)benzoate
- Methyl 3-nitro-5-(pyridin-3-yl)benzoate
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- インチ: 1S/C13H10N2O4/c1-19-13(16)11-5-10(6-12(7-11)15(17)18)9-3-2-4-14-8-9/h2-8H,1H3
- InChIKey: QEHFTTJYLJYRMC-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC(=CC(C2C=NC=CC=2)=C1)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 342
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 2.2
Methyl 3-nitro-5-(pyridin-3-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008065-1g |
Methyl 3-nitro-5-(pyridin-3-yl)benzoate |
1214325-43-5 | 97% | 1g |
$1504.90 | 2023-09-04 |
Methyl 3-nitro-5-(pyridin-3-yl)benzoate 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
Methyl 3-nitro-5-(pyridin-3-yl)benzoateに関する追加情報
Methyl 3-nitro-5-(pyridin-3-yl)benzoate (CAS No. 1214325-43-5): A Comprehensive Overview
Methyl 3-nitro-5-(pyridin-3-yl)benzoate (CAS No. 1214325-43-5) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various scientific applications, particularly in the development of novel therapeutic agents and agrochemicals. Its molecular structure, combining a benzoate moiety with a nitro group and a pyridine substituent, endows it with distinct chemical reactivity and biological potential.
The synthesis of Methyl 3-nitro-5-(pyridin-3-yl)benzoate involves a series of well-defined chemical transformations that highlight the compound's versatility. The process typically begins with the nitration of a pyridine-substituted benzene derivative, followed by esterification to introduce the methyl group. This synthetic route underscores the compound's importance as a building block in organic synthesis, enabling the creation of more complex molecules with tailored properties.
In recent years, Methyl 3-nitro-5-(pyridin-3-yl)benzoate has been extensively studied for its potential applications in pharmaceutical research. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a valuable candidate for drug discovery. Specifically, the nitro group can be reduced to an amine, providing a pathway to synthesize biologically active amines that are known for their pharmacological effects. Additionally, the pyridine ring offers opportunities for further functionalization, allowing researchers to design molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of Methyl 3-nitro-5-(pyridin-3-yl)benzoate is its role in developing novel agrochemicals. The compound's structural features make it an effective precursor for synthesizing herbicides and pesticides that target specific enzymatic pathways in plants and pests. Recent studies have demonstrated its efficacy in controlling weed growth while minimizing environmental impact, aligning with the growing demand for sustainable agricultural practices.
The biological activity of Methyl 3-nitro-5-(pyridin-3-yl)benzoate has also been explored in the context of medicinal chemistry. Researchers have investigated its potential as an intermediate in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting key enzymes involved in cancer cell proliferation. These findings underscore the compound's significance as a scaffold for developing next-generation therapeutics.
The chemical reactivity of Methyl 3-nitro-5-(pyridin-3-yl)benzoate is another area of intense interest. The nitro group can participate in various reactions, including reduction to an amine or diazotization followed by coupling reactions. These transformations allow for the introduction of additional functional groups, expanding the compound's utility in synthetic chemistry. Moreover, the pyridine ring can undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.
In conclusion, Methyl 3-nitro-5-(pyridin-3-yl)benzoate (CAS No. 1214325-43-5) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features and chemical reactivity make it a valuable tool for researchers seeking to develop novel therapeutic agents and sustainable agricultural solutions. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand further, reinforcing its importance in modern chemical research.
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